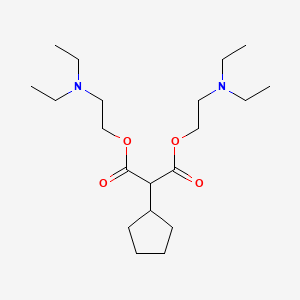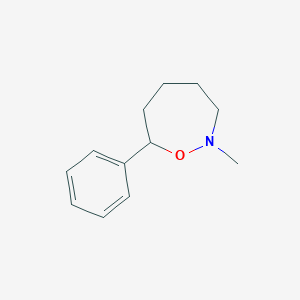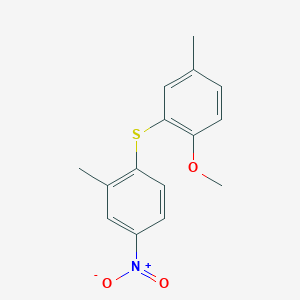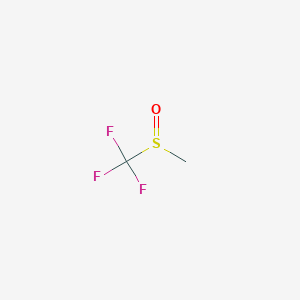
Trifluoro(methanesulfinyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(methanesulfinyl)methane is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a sulfinyl group. This compound is notable for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methanesulfinyl)methane typically involves the reaction of trifluoromethanesulfonyl chloride with a suitable reducing agent. One common method includes the use of trifluoromethanesulfonyl fluoride, which reacts with alkali metal hydroxides to form trifluoromethanesulfonate. This intermediate is then further reacted with trifluoromethanesulfonyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(methanesulfinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethanesulfonic acid.
Reduction: It can be reduced to form trifluoromethylsulfinic acid.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylsulfinic acid, and various substituted derivatives .
Scientific Research Applications
Trifluoro(methanesulfinyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism by which trifluoro(methanesulfinyl)methane exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfinyl group also plays a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid (CF₃SO₃H): Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Used as a trifluoromethylating agent and in the synthesis of trifluoromethylated compounds.
Triflidic acid (tris(trifluoromethylsulfonyl)methane): An organic superacid with applications in catalysis and organic synthesis.
Uniqueness: Trifluoro(methanesulfinyl)methane is unique due to its combination of a trifluoromethyl group and a sulfinyl group, which imparts distinct reactivity and stability compared to other trifluoromethylated compounds. This makes it particularly valuable in specialized chemical reactions and industrial applications .
Properties
IUPAC Name |
trifluoro(methylsulfinyl)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3OS/c1-7(6)2(3,4)5/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPUHZJLINNJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617507 |
Source


|
| Record name | Trifluoro(methanesulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-49-6 |
Source


|
| Record name | Trifluoro(methanesulfinyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
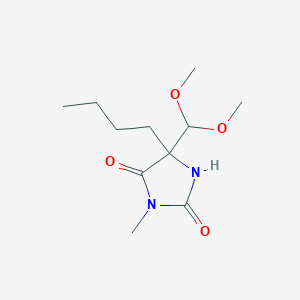




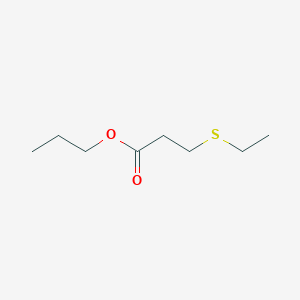
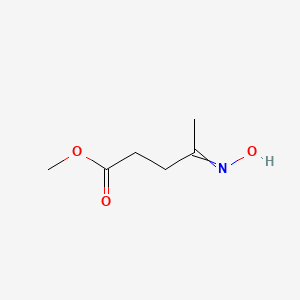
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
